(3Z,5E)-2,7-dimethylocta-3,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
55682-64-9 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(3Z,5E)-2,7-dimethylocta-3,5-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5-,8-6+ |
InChI Key |
FPZPWGSFHQXVRT-CGXWXWIYSA-N |
Isomeric SMILES |
CC(C)/C=C/C=C\C(C)C |
Canonical SMILES |
CC(C)C=CC=CC(C)C |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 3z,5e 2,7 Dimethylocta 3,5 Diene
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example and provides a powerful method for the formation of six-membered rings. wikipedia.org The reactivity of a conjugated diene in such reactions is intimately linked to its electronic properties and conformational preferences.
Diels-Alder Cycloadditions
The Diels-Alder reaction involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile, leading to a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single step. wikipedia.org
While the Diels-Alder reaction is concerted, the transition state is not always perfectly synchronous. In an asynchronous pathway, the formation of the two new sigma bonds is not simultaneous. For a diene like (3Z,5E)-2,7-dimethylocta-3,5-diene, the presence of methyl groups at the termini can influence the degree of asynchronicity. Computational studies on substituted butadienes have shown that both concerted and stepwise mechanisms can be operative, with the exact pathway influenced by the substituents and reaction conditions. researchgate.net The electronic effects of the methyl groups, being weakly electron-donating, are expected to favor a concerted, albeit potentially asynchronous, transition state in reactions with typical dienophiles.
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, determining which constitutional isomer is formed. masterorganicchemistry.com The regiochemical outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.comyoutube.com For this compound, the methyl groups at C2 and C7 introduce a degree of asymmetry. In reactions with an unsymmetrical dienophile, such as acrolein, two primary regioisomers are possible. The preferred orientation is typically the one that allows for the most favorable orbital overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemtube3d.com
Stereoselectivity in the Diels-Alder reaction dictates the relative three-dimensional arrangement of atoms in the product. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org For this compound, the Z configuration at the C3=C4 double bond and the E configuration at the C5=C6 double bond will directly translate to the stereochemistry of the resulting cyclohexene ring.
A summary of expected regiochemical outcomes for the reaction of a generic 1-substituted diene with a monosubstituted dienophile is presented below:
| Diene Substituent Position | Dienophile Substituent Position | Major Product | Minor Product |
| 1-position ("ortho") | Monosubstituted | "1,2" adduct | "1,3" adduct |
| 2-position ("para") | Monosubstituted | "1,4" adduct | "1,3" adduct |
This table illustrates the general "ortho" and "para" directing effects observed in Diels-Alder reactions of substituted dienes. masterorganicchemistry.com
When a cyclic diene reacts with a dienophile, or in reactions leading to bicyclic products, the concepts of endo and exo selectivity become crucial. chemistrysteps.com The endo product, where the substituent on the dienophile is oriented towards the developing π-system of the diene, is often the kinetically favored product due to secondary orbital interactions. chemistrysteps.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. chemistrysteps.com
For an acyclic diene like this compound, the principles of endo and exo selectivity can still be applied by considering the relative orientation of the dienophile's substituents with respect to the diene backbone. While the "endo rule" is a powerful predictor, especially for rigid systems, its applicability to acyclic dienes can be less pronounced. wikipedia.org Studies on simple acyclic dienes have shown that kinetic endo:exo ratios can be close to 1:1, challenging the universality of the endo preference. rsc.org The steric bulk of the isopropyl groups at the termini of this compound could potentially disfavor the endo transition state, leading to a higher proportion of the exo product.
For a Diels-Alder reaction to occur, the conjugated diene must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. orgoreview.comchemistrysteps.commasterorganicchemistry.com Acyclic dienes exist in equilibrium between the more stable s-trans conformation and the reactive s-cis conformation. The energy barrier for this rotation is generally low enough to be overcome at room temperature. orgoreview.com
The substituents on the diene can significantly influence the equilibrium between the s-cis and s-trans conformers. libretexts.org In the case of this compound, the methyl group at C2 and the stereochemistry of the double bonds will impact the relative stability of the conformers. The s-cis conformation is necessary for the cycloaddition to proceed.
| Conformation | Relative Stability | Reactivity in Diels-Alder |
| s-trans | More stable (generally) | Inactive |
| s-cis | Less stable (generally) | Active |
This table highlights the fundamental requirement of the s-cis conformation for dienes in Diels-Alder reactions. orgoreview.commasterorganicchemistry.com
The Diels-Alder concept extends to reactions where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, known as hetero-Diels-Alder reactions. wikipedia.orgsigmaaldrich.com These reactions are powerful tools for the synthesis of heterocyclic compounds. When a conjugated diene like this compound reacts with a hetero-dienophile, such as a carbonyl compound (oxo-Diels-Alder) or an imine (aza-Diels-Alder), six-membered heterocycles are formed. wikipedia.orgorganic-chemistry.org
The regioselectivity and stereoselectivity of hetero-Diels-Alder reactions are also governed by frontier molecular orbital interactions. nih.gov The presence of electron-donating methyl groups on this compound would make it a suitable diene for normal-electron-demand hetero-Diels-Alder reactions with electron-deficient heterodienophiles. For instance, reaction with an α-carbonyl ester could proceed enantioselectively in the presence of a suitable chiral catalyst. acs.org
Electrocyclic Reactions
Electrocyclic reactions are pericyclic reactions that involve the concerted cyclization of a conjugated polyene, leading to the formation of a cyclic compound with one fewer π-bond and one new σ-bond. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light.
Despite the theoretical potential for this compound to undergo electrocyclic ring-closure to form a corresponding dimethyl-substituted cyclobutene (B1205218), no specific studies detailing such a reaction, its conditions, or the stereochemistry of the resulting product have been found in the scientific literature.
Addition Reactions to Conjugated Diene Systems
Conjugated dienes are known to undergo a variety of addition reactions, often yielding a mixture of 1,2- and 1,4-addition products. The regioselectivity and stereoselectivity of these reactions can be influenced by the reaction conditions, the nature of the electrophile, and the substitution pattern of the diene.
Conjugate Additions
Conjugate addition, or 1,4-addition, is a characteristic reaction of conjugated systems. While this is a fundamental reaction for dienes, specific research detailing the conjugate addition of various reagents to this compound, including data on product distribution and reaction mechanisms, is not available in the reviewed literature.
Asymmetric Hydrofunctionalizations
Asymmetric hydrofunctionalization introduces a hydrogen atom and a functional group across a double bond with control of stereochemistry. This is a powerful tool in modern organic synthesis for creating chiral molecules. However, there are no published studies on the asymmetric hydrofunctionalization of this compound.
Difunctionalizations
Difunctionalization reactions involve the addition of two new functional groups across the diene system. These reactions can proceed through various mechanisms and can lead to a diverse array of products. Specific examples or detailed studies of the difunctionalization of this compound are absent from the scientific literature.
C-H Functionalization of Diene Frameworks
Direct C-H functionalization is an increasingly important area of research that allows for the formation of new bonds without pre-functionalized starting materials. While there have been advances in the C-H functionalization of dienes, no research has been specifically reported for the this compound framework.
Oxidation Pathways of Diene Systems
The oxidation of conjugated dienes can lead to a variety of products, including epoxides, diols, and cleavage products, depending on the oxidant and reaction conditions. Specific investigations into the oxidation pathways of this compound, including the identification of oxidation products and the mechanisms of their formation, have not been documented in the available scientific literature.
Sigmatropic Rearrangements in Diene Chemistry
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular fashion, with a corresponding shift of the π-bonds. The total number of σ- and π-bonds remains the same. These reactions are governed by the principles of orbital symmetry and are often thermally or photochemically induced.
For a conjugated diene like this compound, the most relevant types of sigmatropic rearrangements are wikipedia.orglibretexts.org-hydrogen shifts and youtube.comyoutube.com-rearrangements, such as the Cope and Claisen rearrangements.
A wikipedia.orglibretexts.org-hydrogen shift in a diene involves the migration of a hydrogen atom from a position allylic to the diene system. In the case of this compound, this could potentially occur, although it would require the formation of a less stable allene (B1206475) or a different conjugated system. Mechanistic studies on other acyclic conjugated dienes have shown that wikipedia.orglibretexts.org-hydrogen shifts can be significant decay pathways from excited states upon photolysis. wikipedia.org
The Cope rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of a 1,5-diene. libretexts.orgtamu.edumdpi.com While this compound is a 3,5-diene, it does not possess the requisite 1,5-diene structure to undergo a standard Cope rearrangement itself. However, it could be a potential product of a Cope rearrangement from a hypothetical 1,5-diene precursor.
Similarly, the Claisen rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of an allyl vinyl ether. tamu.edu This reaction is not directly applicable to this compound itself but is a key reaction in the broader context of diene and allyl chemistry.
The table below outlines the general characteristics of these sigmatropic rearrangements.
| Rearrangement Type | Description | Applicability to this compound |
| wikipedia.orglibretexts.org-Hydrogen Shift | Migration of a hydrogen atom across a conjugated π-system. | Potentially from an allylic position, leading to a different isomer. |
| Cope Rearrangement | youtube.comyoutube.com-sigmatropic rearrangement of a 1,5-diene. | Not directly applicable as a reactant, but could be a product. |
| Claisen Rearrangement | youtube.comyoutube.com-sigmatropic rearrangement of an allyl vinyl ether. | Not directly applicable. |
Polymerization Behavior of Conjugated Dienes
Conjugated dienes are important monomers in the production of synthetic rubbers and other polymers. libretexts.org The polymerization of these dienes can proceed through various mechanisms, including anionic, cationic, and coordination polymerization, such as with Ziegler-Natta catalysts. The structure of the resulting polymer is highly dependent on the polymerization method and conditions.
For a conjugated diene like this compound, polymerization would primarily involve the addition across the conjugated system. This can lead to different microstructures in the polymer chain, namely 1,2-addition and 1,4-addition.
1,4-Addition: This would result in a polymer with the double bond located between the original C4 and C5 positions of the monomer. This is often the major product in diene polymerization.
1,2-Addition: This would lead to a polymer with a pendant vinyl-like group.
The stereochemistry of the resulting polymer is also a critical factor. For 1,4-addition, the double bond in the polymer backbone can have either a cis or trans configuration. The choice of catalyst system can significantly influence the stereoregularity of the polymer.
Ziegler-Natta Polymerization: Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the stereospecific polymerization of olefins and dienes. wikipedia.orglibretexts.orgyoutube.com For a substituted diene like this compound, a Ziegler-Natta catalyst could potentially produce a stereoregular polymer, such as an isotactic or syndiotactic polymer, depending on the catalyst's structure.
Anionic Polymerization: This method, often initiated by organolithium compounds, is also a common technique for polymerizing dienes. The polarity of the solvent can influence the microstructure of the resulting polymer. In non-polar solvents, 1,4-addition typically predominates, while polar solvents can increase the proportion of 1,2-addition.
The potential polymerization outcomes for this compound are summarized in the table below.
| Polymerization Method | Potential Polymer Microstructure | Potential Stereochemistry |
| Ziegler-Natta | Primarily 1,4-addition | High potential for stereocontrol (cis or trans) |
| Anionic (non-polar solvent) | Primarily 1,4-addition | Less stereocontrol than Ziegler-Natta |
| Anionic (polar solvent) | Increased proportion of 1,2-addition | Generally atactic |
Computational Chemistry and Theoretical Characterization of 3z,5e 2,7 Dimethylocta 3,5 Diene
Quantum Mechanical Approaches to Molecular Structure and Reactivity
Quantum mechanical calculations offer a powerful lens through which to examine the electronic structure and potential energy surfaces of molecules. These methods are fundamental to understanding the intrinsic properties of diene systems.
Density Functional Theory (DFT) Studies on Diene Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying diene systems. DFT methods calculate the electronic structure of a molecule based on its electron density, providing key information about its geometry, energy, and properties. numberanalytics.comresearchgate.net For a diene like (3Z,5E)-2,7-dimethylocta-3,5-diene, DFT can be employed to determine its optimized molecular geometry, vibrational frequencies, and thermodynamic stability.
DFT studies on similar diene systems have been used to investigate reaction mechanisms, such as in Diels-Alder reactions. acs.org These calculations can elucidate the structures of transition states and intermediates, offering a detailed picture of the reaction pathway. For instance, a DFT study would typically involve optimizing the geometry of the diene and then calculating its electronic properties.
Illustrative DFT Calculation Results for a Diene System
| Property | Calculated Value |
|---|---|
| Total Energy | -388.0 Hartrees |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are based on first principles, solving the Schrödinger equation without the use of empirical parameters. numberanalytics.com These methods, while often more computationally intensive than DFT, can provide highly accurate results. For this compound, ab initio calculations could be used to precisely determine its conformational isomers and the energy barriers between them. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. These calculations are crucial for obtaining a deep understanding of the electronic structure and for benchmarking other computational methods. pku.edu.cn
Theoretical Analysis of Selectivity and Reaction Energetics
Understanding the factors that govern the selectivity and speed of chemical reactions is a primary goal of theoretical chemistry. For dienes, several models and theories are employed to predict and explain their reactivity.
Frontier Molecular Orbital (FMO) Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful tool for predicting the outcome of pericyclic reactions, such as the Diels-Alder reaction, in which dienes are common participants. numberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. numberanalytics.com
In the context of this compound, FMO theory can predict its reactivity with various dienophiles. A smaller HOMO-LUMO gap between the diene and a dienophile suggests a more favorable interaction and a faster reaction rate. numberanalytics.com The symmetry of the frontier orbitals is also crucial in determining whether a reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. wikipedia.orgslideshare.net
Illustrative FMO Energies for Reactants in a Diels-Alder Reaction
| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|
| This compound (Diene) | -6.2 | 0.5 |
| Ethene (Dienophile) | -10.5 | 1.2 |
Note: The data in this table is illustrative and intended to demonstrate the application of FMO theory.
Activation Strain Model (ASM) for Reactivity Trends
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, provides a detailed analysis of the activation energy of a reaction. rsc.orgnih.govrsc.org It partitions the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.orgdigitellinc.com
Strain Energy (ΔE_strain): This represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt in the transition state. rsc.orgillinois.edu
Interaction Energy (ΔE_int): This term accounts for the stabilizing interactions (such as electrostatic and orbital interactions) between the distorted reactants as they approach each other. rsc.orgillinois.edu
For this compound, ASM can be used to understand how its specific structure influences its reactivity. For example, the steric hindrance from the methyl groups could increase the strain energy required to achieve the transition state geometry in a reaction, potentially leading to a higher activation barrier. rsc.org
Distortion/Interaction Analysis of Transition States
A key application of the Activation Strain Model is the distortion/interaction analysis of transition states. acs.orgresearchgate.net This analysis helps to pinpoint the factors that control the activation barrier of a reaction. By calculating the energies required to distort each reactant into its transition state geometry, one can determine whether the reactivity is controlled by the distortion of the diene, the dienophile, or both. acs.orgcomporgchem.com
Illustrative Distortion/Interaction Analysis for a Diels-Alder Reaction (in kcal/mol)
| Reaction Component | Distortion Energy (ΔE_dist) | Interaction Energy (ΔE_int) | Activation Energy (ΔE_a) |
|---|---|---|---|
| Diene | 12.5 | -20.0 | 15.0 |
| Dienophile | 12.5 | -20.0 | 15.0 |
| Total | 25.0 | -20.0 | 5.0 |
Note: This table presents hypothetical data to illustrate the principles of distortion/interaction analysis.
Potential Energy Surface (PES) Investigations and Transition State Optimization
A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. muni.czumn.edu For a polyatomic molecule like this compound, the PES is a high-dimensional surface that maps the intricate relationship between atomic positions and potential energy. libretexts.org By exploring this surface, chemists can identify stable isomers (minima), and the transition states (saddle points) that connect them, providing a theoretical roadmap for chemical reactions. muni.cz
The calculation of a PES for this compound would typically involve quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations. q-chem.com These methods solve the Schrödinger equation for the electronic structure of the molecule at various fixed nuclear geometries. muni.cz The resulting energy values are then used to construct the PES.
A crucial aspect of PES investigations is the optimization of transition states. muni.cz Transition states represent the highest energy point along a reaction coordinate and are critical for understanding reaction mechanisms and calculating activation energies. libretexts.org For this compound, potential reactions for investigation could include cis-trans isomerizations or pericyclic reactions like electrocyclization. libretexts.orgorganic-chemistry.org Computational methods are employed to locate these saddle points on the PES, and frequency calculations are then performed to confirm that they have exactly one imaginary frequency, a defining characteristic of a true transition state.
Table 1: Illustrative Data for a Hypothetical Isomerization Reaction of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| This compound | B3LYP/6-31G(d) | 0.0 | 0 |
| Transition State | B3LYP/6-31G(d) | +25.8 | 1 |
| (3E,5E)-2,7-dimethylocta-3,5-diene | B3LYP/6-31G(d) | -1.2 | 0 |
Note: This data is illustrative and based on typical values for similar conjugated dienes.
Conformational Analysis: s-cis and s-trans Energy Landscapes
Conjugated dienes, such as this compound, can exist in different conformations due to rotation around the central carbon-carbon single bond. The two primary conformations are termed s-cis and s-trans, where the "s" denotes the single bond. ucalgary.calibretexts.org In the s-trans conformation, the double bonds are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side. libretexts.org
The relative stability of these conformers is influenced by steric interactions. ucalgary.ca Generally, the s-trans conformer is more stable due to reduced steric hindrance between the substituents on the terminal carbons of the diene system. masterorganicchemistry.com However, the s-cis conformation is a prerequisite for certain pericyclic reactions, most notably the Diels-Alder reaction. libretexts.orgutexas.edu
Computational chemistry provides a powerful tool to quantify the energy difference between the s-cis and s-trans conformers and to determine the energy barrier for their interconversion. youtube.com This is achieved by performing geometry optimizations for both conformers and the transition state for rotation around the C4-C5 single bond. The energy difference between the conformers and the height of the rotational barrier provide crucial insights into the conformational dynamics of the molecule.
Table 2: Calculated Relative Energies of s-cis and s-trans Conformers of a Model Conjugated Diene
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) |
| s-trans | DFT/B3LYP/6-31G(d) | 0.0 | 180.0° |
| s-cis | DFT/B3LYP/6-31G(d) | +2.9 | 0.0° |
| Rotational Transition State | DFT/B3LYP/6-31G(d) | +6.6 | ~90° |
Note: This data is representative for a generic substituted 1,3-diene and illustrates the typical energy landscape. youtube.com
Prediction of Reaction Rates and Mechanistic Pathways
A key application of computational chemistry is the prediction of reaction rates and the elucidation of mechanistic pathways. nih.gov For this compound, this could involve studying thermally or photochemically induced isomerizations, cycloadditions, or other pericyclic reactions. msu.eduadichemistry.com
By mapping out the potential energy surface, including reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. nih.gov Transition State Theory (TST) can then be used to estimate the rate constant of a reaction. TST relates the reaction rate to the free energy of activation, which is the difference in free energy between the reactants and the transition state. nih.gov
Computational studies can also be used to explore competing reaction pathways. acs.org For example, a diene could potentially undergo different modes of cyclization. By calculating the activation energies for each possible pathway, a prediction can be made as to which product is likely to be favored under specific reaction conditions. nih.gov The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, provide a qualitative framework for predicting the outcomes of pericyclic reactions, and these predictions can be quantified and refined through computational analysis. pitt.edulibretexts.org
Modeling Solvent Effects in Computational Studies
Chemical reactions are most often carried out in solution, and the solvent can have a significant impact on the reaction rate and mechanism. numberanalytics.com Computational models can account for the effects of a solvent in several ways, which are broadly categorized as implicit and explicit solvent models. wikipedia.orgresearchgate.net
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. q-chem.comnumberanalytics.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. wikipedia.org
Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. researchgate.net This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. q-chem.comnih.gov Hybrid models, which combine elements of both implicit and explicit approaches, are also frequently used. numberanalytics.comresearchgate.net
For this compound, computational studies incorporating solvent models could be used to investigate how the polarity of the solvent affects its conformational equilibrium, the activation energies of its reactions, and the stability of any charged intermediates that may form. acs.org
Spectroscopic Analysis of this compound Remains Elusive
Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific stereoisomer this compound is not publicly available. As a result, a comprehensive article focusing on its advanced spectroscopic characterization as outlined cannot be generated at this time.
The requested article was to be structured around a detailed analysis of the compound's Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy. This would have included ¹H NMR, ¹³C NMR, and multidimensional NMR techniques for stereochemical assignment, High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, and IR spectroscopy for vibrational analysis.
Initial and subsequent in-depth searches were performed to locate primary research articles, spectroscopic databases, and chemical repositories containing this specific information. These searches, targeting the compound by its IUPAC name and CAS number (if available), and exploring related synthetic pathways such as the thermal rearrangement of yomogi alcohol, did not yield any publications with the required experimental data.
While information on related isomers and similar compounds can be found, this data is not transferable to the specific (3Z,5E) stereoisomer due to the unique influence of stereochemistry on spectroscopic properties. The precise arrangement of the methyl groups and the configuration of the double bonds in this compound will produce a unique spectral fingerprint that cannot be accurately predicted or substituted with data from other isomers.
Without access to the primary ¹H NMR, ¹³C NMR, NOESY, HRMS, and IR spectra, any attempt to create the requested scientific article would be speculative and would not meet the required standards of scientific accuracy and professional integrity. The generation of fabricated data is a serious breach of scientific ethics.
Therefore, until the synthesis and full spectroscopic characterization of this compound are published in a peer-reviewed scientific journal, the creation of the requested detailed article remains impossible.
Advanced Spectroscopic Characterization of 3z,5e 2,7 Dimethylocta 3,5 Diene
Chiral Analysis Methods for Enantiomeric Excess Determination
The stereochemistry of volatile organic compounds plays a pivotal role in their biological activity, particularly for insect pheromones where enantiomeric composition can dictate behavioral responses. The determination of the enantiomeric excess (e.e.) of chiral compounds like (3Z,5E)-2,7-dimethylocta-3,5-diene is therefore crucial for understanding its function in chemical ecology. Among the various analytical techniques available, enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS) stands out as a powerful tool for the separation and quantification of stereoisomers, even in complex natural matrices.
Enantioselective multidimensional gas chromatography-mass spectrometry is a sophisticated analytical technique that provides exceptional resolving power for the separation of chiral compounds from complex mixtures. This method utilizes two gas chromatographic columns with different selectivities connected in series. The first column, often a non-polar or polar capillary column, performs an initial separation of the sample components. Specific unresolved peaks or sections of the chromatogram containing the target analytes are then selectively transferred, or "heart-cut," to a second, chiral capillary column. This chiral column is coated with a stationary phase designed to interact differently with the enantiomers of a chiral compound, leading to their separation.
Detailed Research Findings from Analogous Compound Analysis:
In a study on a structurally related monoterpene diol, (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, enantioselective MDGC-MS was employed to determine the enantiomeric distribution in natural samples. The system typically consists of a pre-column (e.g., a DB-5 or equivalent) for the initial separation, followed by a main column with a chiral stationary phase. Commonly used chiral stationary phases for the separation of terpenoids include derivatized cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.
The process involves injecting the sample extract into the GC system. The effluent from the first column is monitored, and at the retention time corresponding to the target compound, the flow is diverted to the second (chiral) column. This heart-cutting process allows for the selective analysis of the target enantiomers without interference from other matrix components. The separated enantiomers are then detected and quantified by a mass spectrometer.
The determination of the enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the resulting chromatogram using the formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
The elution order of the enantiomers is typically determined by injecting a racemic standard of the compound.
Hypothetical Data Table for Chiral Analysis of this compound:
The following interactive table presents hypothetical, yet scientifically plausible, data that could be obtained from an enantioselective MDGC-MS analysis of this compound, based on findings for analogous compounds.
| Parameter | Value |
| GC System | Dual-column MDGC system |
| Pre-column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |
| Chiral Column | 25 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |
| Carrier Gas | Helium |
| Oven Program (Pre-column) | 60°C (1 min hold), ramp to 240°C at 5°C/min |
| Oven Program (Chiral Column) | 80°C (2 min hold), ramp to 200°C at 2°C/min |
| Heart-cut Window | Based on the retention time of the target compound on the pre-column |
| Detector | Mass Spectrometer (Electron Ionization) |
| Retention Time (Enantiomer 1) | 25.4 min |
| Retention Time (Enantiomer 2) | 25.9 min |
| Hypothetical Enantiomeric Ratio | 95:5 |
| Calculated Enantiomeric Excess | 81.8% |
This detailed analytical approach allows for the unambiguous determination of the enantiomeric composition of this compound, providing critical insights into its biosynthesis and biological function.
Biosynthetic Context and Natural Occurrence of 3z,5e 2,7 Dimethylocta 3,5 Diene Analogues
Presence of Conjugated Dienes and Polyenes in Natural Products
Conjugated dienes and polyenes, characterized by their alternating single and double carbon-carbon bonds, are ubiquitous in nature and fulfill a vast array of biological functions. mdpi.com These structural motifs are found in a wide range of biologically significant molecules. mdpi.com Their presence is noted in compounds involved in processes from chemical defense to cellular structure. The synthesis of molecules containing conjugated dienes is a significant area of interest in chemistry due to their prevalence in natural products. mdpi.comresearchgate.net
A prominent example of polyene-containing natural products is the carotenoid family. These pigments are responsible for many of the yellow, orange, and red colors seen in plants and are also found in various microorganisms. royalsocietypublishing.orgresearchgate.net Their conjugated system is key to their light-absorbing properties. royalsocietypublishing.org Beyond carotenoids, other non-carotenoid linear conjugated polyenes are found in specific taxonomic groups, such as the polyenals in parrots and laetiporic acids in fungi. royalsocietypublishing.org
Many natural products with conjugated diene moieties exhibit interesting biological activities. researchgate.net For instance, the phytohormone Abscisic Acid (ABA) contains a conjugated diene chain and is a key signaling molecule in plants. mdpi.comresearchgate.net Additionally, complex polyketide antibiotics like kijanimicin and macrolides such as spinosyn A are proposed to form their intricate structures through reactions involving conjugated diene intermediates. utexas.edu The diversity of these natural products underscores the importance of the conjugated diene scaffold in biological systems. mdpi.com
| Examples of Natural Product Classes Containing Conjugated Dienes/Polyenes |
| Carotenoids (e.g., β-carotene, lycopene) royalsocietypublishing.orgresearchgate.net |
| Polyketide Antibiotics (e.g., Kijanimicin) utexas.edu |
| Phytohormones (e.g., Abscisic Acid) mdpi.comresearchgate.net |
| Polyenals (e.g., Psittacofulvins) royalsocietypublishing.org |
| Laetiporic Acids royalsocietypublishing.org |
Monoterpene Biosynthesis Pathways and Related Diene Structures
Monoterpenes are a diverse class of C10 natural products derived from the precursor geranyl diphosphate (B83284) (GPP). nih.govacademicjournals.org Their biosynthesis is a key part of plant secondary metabolism, and many monoterpenes feature diene structures. nih.govhebmu.edu.cn The formation of these compounds is catalyzed by enzymes known as monoterpene synthases. nih.gov
The biosynthesis of all terpenes begins with the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov In plants, these precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.gov The head-to-tail condensation of IPP and DMAPP yields GPP, the direct precursor to all monoterpenes. nih.gov
Alpha-phellandrene (B1212362) is a cyclic monoterpene that contains a conjugated diene within its six-membered ring structure. researchgate.net This compound can undergo electrocyclic ring-opening reactions, which are reversible, concerted processes that proceed through a cyclic transition state. masterorganicchemistry.com These reactions can be initiated by heat or light, and the stereochemical outcome is dependent on the reaction conditions. masterorganicchemistry.com The thermal ring-opening of a 1,3-cyclohexadiene (B119728) system like that in alpha-phellandrene is a disrotatory process, meaning the substituents at the termini of the breaking sigma bond rotate in opposite directions. masterorganicchemistry.com Conversely, photochemical induction leads to a conrotatory ring-opening. masterorganicchemistry.com These reactions can lead to the formation of acyclic trienes, further diversifying the array of monoterpene structures.
(E)-β-ocimene is an acyclic monoterpene that is a common component of floral scents and is involved in plant defense. researchgate.net It is synthesized from GPP by the action of (E)-β-ocimene synthases, which appear to have evolved multiple times in different plant lineages. researchgate.net The formation of (E)-β-ocimene from GPP involves the isomerization of GPP to linalyl pyrophosphate, followed by a series of transformations. researchgate.net Ocimene itself can be a precursor to other compounds. For instance, myrcene, another acyclic monoterpene, can be transformed into ocimene. academicjournals.org Furthermore, ocimene can undergo enzymatic epoxidation to form ocimene oxide, a reaction that can be catalyzed by enzymes like Novozym 435 with hydrogen peroxide. acs.org
Sesquiterpenes are C15 compounds derived from farnesyl diphosphate (FPP), which is formed by the condensation of GPP with another molecule of IPP. hebmu.edu.cn Like monoterpenes, sesquiterpenes are a structurally diverse class of natural products, and many contain conjugated diene systems. The biosynthesis of sesquiterpenes such as valerenadiene is thought to proceed through complex cyclization and rearrangement cascades initiated from FPP. researchgate.net These reactions are catalyzed by sesquiterpene synthases. researchgate.net The resulting carbocationic intermediates are then quenched, often by deprotonation, to yield the final sesquiterpene product. nih.gov
| Terpene Class | Precursor | Carbon Number | Example Diene-Containing Members |
| Monoterpenes | Geranyl Diphosphate (GPP) | C10 | α-Phellandrene, (E)-β-Ocimene, Myrcene nih.govacademicjournals.orgresearchgate.net |
| Sesquiterpenes | Farnesyl Diphosphate (FPP) | C15 | Valerenadiene researchgate.net |
Enzymatic Mechanisms for Diene Moiety Formation
The formation of diene moieties in terpenes is a result of complex enzymatic reactions catalyzed by terpene synthases. nih.gov These enzymes are capable of controlling the intricate carbocationic chemistry that leads to the vast diversity of terpene structures. nih.gov The biosynthesis of terpenes generally involves the ionization of the prenyl diphosphate substrate (GPP or FPP) to generate a reactive carbocation. youtube.com
The active site of the terpene synthase then guides this carbocation through a series of cyclizations, rearrangements, and eliminations. nih.gov The final step in the formation of many acyclic and cyclic terpenes is a deprotonation event that quenches the carbocation and forms a double bond. youtube.com The positioning of the carbocation intermediate within the active site relative to a basic amino acid residue dictates the position and stereochemistry of the resulting double bond. In the formation of conjugated dienes, this deprotonation occurs at a position adjacent to an existing double bond.
Structure Reactivity Relationships and Derivatives of 3z,5e 2,7 Dimethylocta 3,5 Diene
Impact of Substituent Effects on Diene Reactivity
The reactivity of a conjugated diene is significantly influenced by the electronic and steric properties of its substituents. In (3Z,5E)-2,7-dimethylocta-3,5-diene, the presence of methyl groups at positions 2 and 7, which are part of the isopropyl and methyl groups at the ends of the carbon chain, plays a crucial role in modulating the reactivity of the diene system.
Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density of the π-system of the conjugated diene. A higher electron density in the Highest Occupied Molecular Orbital (HOMO) of the diene makes it more nucleophilic. Consequently, this enhances its reactivity in reactions with electron-deficient species.
For instance, in Diels-Alder reactions, which are fundamental transformations for conjugated dienes, the reactivity is governed by the energy gap between the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise its HOMO energy, narrowing the HOMO-LUMO gap with electron-poor dienophiles (a "normal-electron-demand" Diels-Alder reaction). This leads to a lower activation energy and an increased reaction rate. nih.gov Therefore, the methyl groups in this compound are expected to accelerate its cycloaddition reactions with dienophiles bearing electron-withdrawing groups.
Steric Effects: While electronically favorable, the substituents also introduce steric hindrance. The isopropyl group at one end and the methyl group at the other can influence the trajectory of incoming reagents. This steric bulk can affect the regioselectivity and stereoselectivity of addition reactions. For example, in a Diels-Alder reaction, the substituents may favor the formation of one regioisomer over another by sterically encumbering one of the possible transition states. mdpi.org The specific (3Z,5E) configuration, in conjunction with the terminal alkyl groups, creates a distinct steric environment on each face of the diene, which is critical for stereocontrolled transformations.
Table 1: Predicted Impact of Methyl Substituents on Diene Reactivity
| Reaction Type | Influence of Methyl Groups | Predicted Outcome |
| Diels-Alder (Normal Demand) | Electron-donating (+I effect) | Increased reaction rate |
| Electrophilic Addition | Increased electron density | Enhanced reactivity towards electrophiles |
| Cycloadditions | Steric hindrance | High stereoselectivity and regioselectivity |
Stereochemical Influence on Derivative Synthesis and Transformations
The predefined (3Z,5E) stereochemistry of the double bonds is a critical architectural feature that profoundly influences the synthesis and transformation of its derivatives. This geometry is not merely a static feature but an active participant in directing the stereochemical outcome of reactions.
In synthetic transformations, the existing stereocenters or geometric isomers in a starting material often dictate the creation of new stereocenters. This principle, known as substrate control, is fundamental to stereoselective synthesis. For this compound, the specific arrangement of substituents around the double bonds means that reagents will approach the molecule from a preferred direction to minimize steric clashes.
For example, in a Diels-Alder reaction, the dienophile's approach will be biased to the less hindered face of the diene. Furthermore, the cis (Z) and trans (E) nature of the double bonds within the diene is directly translated into the stereochemistry of the resulting cyclohexene (B86901) ring, according to the suprafacial nature of the cycloaddition. This allows for the predictable synthesis of complex cyclic molecules with multiple stereocenters.
Similarly, in reactions such as epoxidation or dihydroxylation, the reagent will be delivered to a specific face of each double bond, influenced by the steric environment created by the alkyl groups. The synthesis of specific stereoisomers of related polyols, such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, underscores the necessity of starting with enantiopure precursors to achieve a desired stereochemical outcome. researchgate.net This highlights that the inherent stereochemistry of a molecule like this compound is a valuable tool for constructing stereochemically complex target molecules.
Table 2: Stereochemical Implications in Derivative Synthesis
| Transformation | Stereochemical Consequence of (3Z,5E) Geometry |
| Diels-Alder Cycloaddition | The Z/E geometry directly determines the relative stereochemistry of substituents on the newly formed six-membered ring. |
| Epoxidation | Directs the facial selectivity of the epoxidizing agent, leading to specific stereoisomers of the resulting epoxide. |
| Catalytic Hydrogenation | The diene's substituents can direct the hydrogen addition from the less sterically hindered face of the double bonds. |
Synthetic Utility of Dienyl-Functionalized Derivatives (e.g., Dienyltin Compounds)
Conjugated dienes are versatile building blocks in organic synthesis. nih.gov One powerful strategy to enhance their utility is to convert them into organometallic derivatives, such as dienyltin (or dienylstannane) compounds. These derivatives serve as valuable intermediates in a variety of carbon-carbon bond-forming reactions.
The Stille cross-coupling reaction is a prime example of the synthetic utility of organotin compounds. orgoreview.com In this reaction, an organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. By converting this compound into its corresponding dienyltin derivative, a new synthetic handle is introduced.
The synthesis of such a derivative would likely involve the hydrostannylation of a corresponding enyne precursor or the metalation of the diene followed by quenching with a trialkyltin halide. Once formed, the dienylstannane of this compound could be coupled with a wide range of organic electrophiles (e.g., aryl, vinyl, or acyl halides) to construct more complex molecules while retaining the original stereochemistry of the diene. This method is particularly valuable as it proceeds under mild conditions and is tolerant of many functional groups.
The ability to use dienyltin compounds in this manner makes them powerful intermediates for the synthesis of natural products and other complex organic structures where the stereospecific construction of a diene moiety is required. mdpi.com
Table 3: Potential Synthetic Applications of a Dienyltin Derivative
| Reagent Class | Coupling Partner Example | Resulting Structure |
| Aryl Halides | Iodobenzene | Aryl-substituted diene |
| Vinyl Halides | Vinyl Bromide | Extended conjugated polyene |
| Acyl Halides | Acetyl Chloride | Dienyl ketone |
Q & A
Basic: What synthetic methodologies are most effective for producing (3Z,5E)-2,7-dimethylocta-3,5-diene?
The compound can be synthesized via active carbon-mediated oxidative functionalization of 1,3-dienes in primary or secondary alcohols. For example, stirring (3E,Z)-ocimene with active carbon in ethanol yields (3Z,5E)-7-ethoxy-3,7-dimethylocta-1,3,5-triene (13–18% yield after 48–72 h). Methanol and isopropanol yield analogous derivatives, but tertiary alcohols (e.g., t-butanol) are ineffective . Key characterization tools include / NMR for configurational analysis and GC-MS for purity assessment .
Advanced: How can low yields in active carbon-mediated syntheses of this compound derivatives be addressed?
Low yields (5–18%) are attributed to incomplete conversion and solvent limitations. Optimization strategies include:
- Solvent selection : Primary alcohols (ethanol, methanol) outperform secondary (isopropanol) or tertiary alcohols due to steric and electronic effects .
- Reaction time : Extended durations (e.g., 72 h vs. 48 h in ethanol) improve yields by ~5% .
- Catalyst activation : Pretreating active carbon with nitric acid enhances its acidic character, potentially accelerating conversions .
Experimental validation of these variables using design-of-experiments (DoE) frameworks is recommended.
Basic: What analytical techniques confirm the stereochemistry and purity of this compound?
- NMR spectroscopy : NMR distinguishes double-bond configurations (e.g., trans geometry in oxidation products) via coupling constants (-values) .
- X-ray crystallography : Resolves ambiguities in isomer assignments, as demonstrated for structurally related (3Z,5E) isomers .
- GC-MS : Monitors reaction progress and detects byproducts (e.g., unreacted ocimene) using DB5 columns and helium carrier gas .
Advanced: How can configurational isomerism be controlled during synthesis?
Isomer ratios (e.g., 71:29 for 3Z,5E/3E,5E in penta-cyanoocta-tetraene analogs) are influenced by reaction kinetics. The (3E)-ocimene isomer reacts faster, leading to higher configurational purity in products . Strategies include:
- Substrate pre-purification : Enriching starting materials in specific isomers.
- Temperature modulation : Higher temperatures may favor thermodynamic control of product stereochemistry .
Separation via preparative HPLC or crystallization remains challenging due to similar physical properties .
Basic: What is the role of active carbon in the synthesis of this compound?
Active carbon acts as a heterogeneous catalyst, facilitating oxidative transformations of 1,3-dienes. Its acidic surface promotes electron transfer, enabling etherification with alcohols. Pretreatment with nitric acid enhances catalytic activity by increasing surface acidity .
Advanced: How does solvent polarity influence reaction pathways and product distribution?
- Polar protic solvents (ethanol, methanol) : Stabilize carbocation intermediates, favoring etherification (e.g., 14–18% yield in ethanol).
- Nonpolar solvents (toluene) : Promote alternative pathways, such as cycloadditions, as seen in syntheses of related conjugated systems .
Solvent choice also affects reaction rates; methanol achieves faster conversion than ethanol but with comparable yields .
Basic: What are the known derivatives of this compound, and how are they synthesized?
Derivatives include:
- Ethers : 7-Ethoxy and 2-isopropoxy analogs via alcohol-mediated reactions .
- Esters : Benzoate derivatives (e.g., dibenzoate of 2,7-dimethylocta-3,5-diyne-2,7-diol) synthesized via esterification .
These derivatives are explored for bioactivity but require purification via column chromatography due to low yields.
Advanced: What mechanistic insights explain the exclusive trans-configuration of new double bonds in derivatives?
The trans-selectivity arises from steric constraints during the active carbon-mediated oxidation. Transition-state analysis suggests that bulky substituents (e.g., methyl groups) favor anti-addition, leading to trans geometry. NMR data corroborate this, showing no detectable cis isomers in products .
Basic: How stable is this compound under storage conditions?
Stability data are limited, but conjugated dienes generally require inert atmospheres (N/Ar) and low temperatures (−20°C) to prevent oxidation. Accelerated stability studies (40°C/75% RH) are recommended to establish shelf-life guidelines.
Advanced: What computational methods support the study of this compound’s reactivity?
- DFT calculations : Predict reaction pathways and transition states for oxidation/etherification steps.
- Molecular docking : Explores potential bioactivity by modeling interactions with enzymes (e.g., α-glucosidase inhibition in structurally related polyketides) .
These methods complement experimental data, aiding in rational design of derivatives with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
